Cbz-L-alloisoleucine is a derivative of L-alloisoleucine, a naturally occurring stereoisomer of the essential amino acid L-isoleucine. While L-isoleucine plays crucial roles in protein synthesis and various metabolic processes, L-alloisoleucine is primarily recognized as a biomarker for Maple Syrup Urine Disease (MSUD) []. Cbz-L-alloisoleucine, characterized by the presence of a carboxybenzyl (Cbz) protecting group on the amino group, serves as a valuable tool in peptide synthesis and other research applications requiring controlled amino acid reactivity.
Cbz-L-alloisoleucine is classified under amino acid derivatives and is primarily used in peptide synthesis and research. It can be sourced from L-isoleucine through specific synthetic pathways that involve epimerization processes. The classification of this compound falls within the broader category of non-standard amino acids, which are crucial for studying protein structure and function.
The synthesis of Cbz-L-alloisoleucine typically involves the protection of L-alloisoleucine with a benzyloxycarbonyl group. Common methods for synthesizing L-alloisoleucine include:
The molecular structure of Cbz-L-alloisoleucine can be represented by its chemical formula . The compound features a central carbon backbone characteristic of amino acids, with a benzyloxycarbonyl group attached to the nitrogen atom of the amino group.
Key structural data includes:
Cbz-L-alloisoleucine participates in various chemical reactions typical for amino acids, including:
The mechanism by which Cbz-L-alloisoleucine functions in biological systems involves its incorporation into peptides where it can influence protein folding and stability due to its unique side chain properties. In metabolic contexts, when L-isoleucine is metabolized, it can lead to the formation of L-alloisoleucine through enzymatic pathways that involve transamination and deamination processes .
Cbz-L-alloisoleucine serves multiple purposes in scientific research:
Epimerization—the stereochemical inversion at a single chiral center—is critical for synthesizing non-standard amino acids like L-alloisoleucine. This diastereomer of L-isoleucine differs in configuration at the β-carbon (C3), resulting in distinct biochemical properties and peptide conformations [8] [10]. In peptide synthesis, epimerization primarily occurs via two pathways:
Alloisoleucine formation in vivo involves enzymatic epimerization of L-isoleucine via (R)-3-methyl-2-oxopentanoate [10]. Chemically, stereocontrol requires suppressing these pathways using:
Table 1: Epimerization Risk of Amino Acids During Activation
Amino Acid | Epimerization Rate (%) | High-Risk Conditions | |
---|---|---|---|
Phe | 18 | DCC/DCM, room temperature | |
Ile | 9 | DCC/DCM, 0°C | |
Val | 5 | EDC/DCM, room temperature | |
Allo-Ile | >20 (uncontrolled) | Strong bases, prolonged exposure | [4] |
The carboxybenzyl (Cbz) group serves as a cornerstone for α-amino protection in peptide synthesis due to its orthogonal stability and diverse deprotection strategies. Its mechanism involves:
Table 2: Stability of Cbz Group Under Chemical Conditions
Condition | Stability | Deprotection Method | |
---|---|---|---|
H₂/Pd-C | Unstable | Hydrogenolysis to toluene + CO₂ | |
Liquid NH₃/Na | Unstable | Reductive cleavage | |
TFA/DCM (50%) | Stable | N/A | |
DIEA in DMF | Stable | N/A | [2] |
Modern deprotection techniques include:
Synthesizing enantiopure Cbz-L-alloisoleucine requires precise diastereomeric control at both α- and β-carbons. Key approaches include:
Coupling reagent choice critically impacts epimerization:
Table 3: Epimerization During Peptide Coupling with Different Reagents
Coupling Reagent | Additive | Epimerization (%) | |
---|---|---|---|
EDC | HOAt | 29.8 | |
EDC·HCl | HOAt | 24.1 | |
DIC | HOAt | 4.2 | [4] |
Applications of Boc- or Cbz-protected alloisoleucine derivatives include:
Solution-Phase Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Table 4: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase | |
---|---|---|---|
Scale | >1 kg | <100 g | |
Amino Acid Cost | Lower | Higher (resin/linkers) | |
Epimerization Risk | Moderate-High | Low (pseudoproline tactics) | |
Cyclization Efficiency | Poor for constrained peptides | High (flexible precursors) | [3] |
The hybrid approach merges both methods: SPPS synthesizes short segments (5–8 residues), which are coupled in solution to form long peptides. This balances cost and stereochemical control .
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0